calcium neodecanoate, AldrichCPR
Description
Contextualizing Calcium Neodecanoate within the Broader Field of Organometallic and Coordination Chemistry
Calcium neodecanoate is a metal salt that belongs to the broad fields of coordination chemistry and organometallic chemistry. vizagchemical.comatamanchemicals.comchemicalbook.com Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. youtube.com In calcium neodecanoate, the calcium ion (Ca²⁺) is the central metal, and the neodecanoate anion acts as the ligand. While the bond between calcium and the neodecanoate ligand is primarily ionic, the compound is often discussed in the context of organometallic chemistry due to the organic nature of the neodecanoate ligand.
Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.orglibretexts.org Organocalcium chemistry, a subset of this field, focuses specifically on compounds with calcium-carbon bonds. wikipedia.org Although the interaction in calcium neodecanoate is between calcium and oxygen atoms of the carboxylate group, its applications and synthesis are closely related to those of true organocalcium compounds. The bulky, branched structure of the neodecanoate ligand provides unique properties, such as solubility in nonpolar organic solvents, which is a characteristic feature of many organometallic compounds. caloongchem.com
The distinction between coordination and organometallic chemistry can sometimes be subtle. Organometallic compounds are technically a class of coordination compounds. libretexts.org However, the term "coordination compound" is often used for complexes without direct metal-carbon bonds, while "organometallic" is used for those that do possess such bonds. libretexts.org The reactivity and properties of calcium neodecanoate often align it with the practical applications of organometallic reagents, even without a direct calcium-carbon bond.
Evolution of Neodecanoic Acid Derivatives in Chemical Synthesis and Materials Science Research
Neodecanoic acid is a mixture of isomeric C10 carboxylic acids characterized by a highly branched structure. vizagchemical.comcaloongchem.com This branching, specifically the presence of three alkyl groups on the alpha-carbon, imparts significant steric hindrance. exxonmobilchemical.com This structural feature is key to the diverse applications of its derivatives.
The evolution of neodecanoic acid derivatives has been driven by their versatility as intermediates in chemical synthesis. vizagchemical.comatamanchemicals.comchemicalbook.com Metal salts of neodecanoic acid, including calcium neodecanoate, are widely used as paint driers, PVC stabilizers, and polymerization initiators. vizagchemical.comatamanchemicals.comchemicalbook.com Ester derivatives find use in surface coatings and cement additives, while the neutralized acid is employed in metalworking fluids. vizagchemical.comatamanchemicals.com
In materials science, the unique properties of neodecanoic acid derivatives are leveraged to enhance material performance. For instance, cobalt salts of neodecanoic acid act as adhesion promoters in radial tires, improving the bond between rubber and steel cords. raysenchemicals.comsealandchem.com The thermal and hydrolytic stability imparted by the bulky neodecanoate structure makes its derivatives valuable in lubricants and as corrosion inhibitors. exxonmobilchemical.comsealandchem.com The hydrophobicity and UV stability of these compounds are also beneficial in coatings and plastics. sealandchem.com
Research Significance of Calcium Neodecanoate in Non-Biological Systems
The research significance of calcium neodecanoate in non-biological systems stems from its role as a versatile precursor and catalyst in various chemical processes. While organocalcium compounds are known to be highly reactive, the calcium metal itself is relatively unreactive, which has historically presented challenges in this area of chemistry. wikipedia.orgrsc.orgrsc.org The development of compounds like calcium neodecanoate provides a more stable and handleable source of calcium for chemical reactions.
In catalysis, calcium neodecanoate can be used as a component in catalyst systems for polymerization and other organic transformations. The neodecanoate ligand can influence the solubility and reactivity of the calcium center, allowing for its application in a range of solvent systems.
Furthermore, the study of calcium coordination complexes, such as calcium neodecanoate, contributes to a fundamental understanding of the coordination chemistry of alkaline earth metals. researchgate.netresearchgate.net While transition metal complexes are extensively studied, the coordination chemistry of main group metals like calcium is a growing area of research. Understanding the structure and bonding in these complexes is crucial for designing new materials and catalysts with tailored properties. The ability of calcium to adopt various coordination numbers, with six and eight being the most common, allows for a wide range of molecular geometries and potential applications. researchgate.net
Interactive Data Table: Properties of Neodecanoic Acid
| Property | Value |
| Chemical Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| CAS Number | 26896-20-8 |
| Appearance | Colorless to pale yellow liquid caloongchem.com |
| Boiling Point | ~220 - 240 °C caloongchem.com |
| Melting Point | ~ -30 to -40 °C caloongchem.com |
| Flash Point | ~122 °C (252 °F) vizagchemical.comatamanchemicals.com |
| Solubility | Sparingly soluble in water; soluble in many organic solvents caloongchem.com |
Structure
2D Structure
Properties
Molecular Formula |
C20H38CaO4 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
calcium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
FBEKWOCPHIOZKE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Process Innovations for Calcium Neodecanoate
Advanced Synthetic Routes for Calcium Neodecanoate and Related Organocalcium Complexes
The synthesis of calcium carboxylates, including neodecanoate, can be achieved through several methods, with ongoing research aimed at developing more efficient and environmentally benign processes. pgmsmetal.com Common preparative techniques involve the reaction of a calcium compound with neodecanoic acid or its derivatives. wits.ac.zawikipedia.org
Investigations into High-Yield and Sustainable Synthesis Pathways
High-yield synthesis of calcium carboxylates is a key objective for economic viability. Traditional methods involve reacting calcium hydroxide, oxide, or carbonate with the corresponding carboxylic acid. google.comgoogle.com Innovations in this field explore alternative reactants to streamline production and enhance yield.
One advanced route involves the direct conversion of esters. A patented process describes the preparation of a calcium carboxylate by reacting calcium oxide with water to form a slurry, which is then reacted with a methyl ester of the desired carboxylic acid. The reaction is driven forward by heating the solution to remove the methanol co-product via distillation. google.com Another innovative pathway utilizes nitrile compounds. In this process, a nitrile, a calcium compound (calcium hydroxide or oxide), and water are reacted at elevated temperatures (90°C to 250°C) and pressure to produce the calcium carboxylate and ammonia, which is subsequently removed. google.com
These methods offer potential for high conversion rates by removing byproducts and using readily available starting materials. Sustainability is enhanced by using calcium, an earth-abundant and non-toxic metal, which aligns with green chemistry principles.
Table 1: Comparison of Synthetic Methodologies for Calcium Carboxylates
| Synthetic Method | Calcium Source | Carboxylate Source | Key Reaction Conditions | Byproducts |
| Conventional Acid-Base | Calcium Hydroxide/Oxide | Neodecanoic Acid | Aqueous or non-aqueous media | Water |
| Ester Conversion | Calcium Oxide | Methyl Neodecanoate | Heating to remove alcohol | Methanol |
| Nitrile Hydrolysis | Calcium Hydroxide/Oxide | Neodecanonitrile | 90°C - 250°C, elevated pressure | Ammonia |
Mechanistic Studies of Calcium Neodecanoate Formation via Carboxylate Ligand Exchange
While specific mechanistic studies focused solely on calcium neodecanoate formation via carboxylate ligand exchange are not extensively detailed in the available literature, the mechanism can be inferred from general principles of coordination chemistry and studies on related metal complexes. Carboxylate ligands are versatile and can coordinate to metal centers in several modes, including monodentate, bidentate (chelating), and bridging fashions. wikipedia.org
Ligand exchange reactions on metal centers are fundamental processes in organometallic chemistry. In the context of forming calcium neodecanoate from another calcium salt (e.g., calcium chloride) and a neodecanoate salt (e.g., sodium neodecanoate), the mechanism is typically a salt metathesis reaction. wikipedia.org This is a type of double displacement reaction driven by the precipitation of a salt, such as sodium chloride, from the reaction medium.
For exchange reactions involving a cluster-bonded carboxylate and a free carboxylic acid, the process can be dynamic, with ligands interchanging between chelating and bridging positions. nih.gov Studies on other metal systems, such as hafnium, suggest that carboxylate exchange can follow an associative mechanism, where the incoming free acid coordinates to the metal center before the existing ligand is released. researchgate.net In carboxylate-assisted C-H bond activations, a proposed mechanism is the Concerted Metalation-Deprotonation (CMD), where the carboxylate ligand acts as an internal base to facilitate the cleavage of a C-H bond. acs.org Although this is not a direct ligand exchange, it underscores the crucial role of the carboxylate in the reactivity at the metal center. The interaction between a calcium ion and the carboxylate group is primarily ionic, influenced by the geometry of the approach to the carboxylate's oxygen lone pairs. wits.ac.zanih.gov
Exploration of Green Chemistry Principles in Calcium Neodecanoate Synthesis
The synthesis of calcium neodecanoate provides a valuable case study for the application of green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical processes. The inherent properties of the compound's constituents and potential synthetic pathways align well with several of these principles.
Use of Abundant and Low-Toxicity Materials : Calcium is the fifth most abundant element in the Earth's crust, making it a sustainable and economically favorable choice over rarer or more toxic metals.
Atom Economy : Synthetic methods like the reaction of calcium oxide (CaO) with neodecanoic acid (RCOOH) to form Ca(OOCR)₂ and water show good atom economy. Advanced routes, such as the direct conversion of esters, can also be designed to maximize the incorporation of reactant atoms into the final product. google.com
Design for Energy Efficiency : Research into optimizing industrial production aims to minimize energy requirements by conducting syntheses at the lowest feasible temperatures and pressures. mt.com
Prevention of Waste : Rather than treating waste after it has been created, green chemistry emphasizes its prevention. This can be achieved by selecting synthetic routes that produce minimal or no byproducts, or byproducts that can be easily recycled or are environmentally benign.
Use of Safer Solvents : Industrial formulations often use dearomatized hydrocarbons. umicore.com Green chemistry encourages the use of safer solvents, such as water or other non-hazardous options, where possible.
Industrial-Scale Research and Optimization of Calcium Neodecanoate Production
On an industrial scale, calcium neodecanoate is primarily used as a drier in paints and coatings, an additive for lubricants, and a stabilizer. umicore.comumicore.com Production is focused on cost-effectiveness, consistency, and formulation according to specific application requirements. According to the EPA's Chemical Data Reporting, the aggregated production volume of calcium neodecanoate in the United States was under 1,000,000 lbs annually between 2016 and 2019. nih.gov
Industrial-grade calcium neodecanoate is typically supplied as a solution in a solvent, optimized for its end-use. For instance, a common commercial product is a solution in a dearomatized hydrocarbon mixture with a specified metal content. umicore.com Optimization at this scale involves controlling parameters such as reactant concentration, temperature, and pressure to ensure complete reaction and consistent product quality. The removal of byproducts like water or ammonia is a critical step to drive the reaction equilibrium towards the product and achieve high yields. google.comgoogle.com Manufacturing processes are often designed to be robust and scalable, allowing for the production of large batches that meet consistent quality specifications.
Table 2: Example Specifications for an Industrial-Grade Calcium Neodecanoate Solution
| Parameter | Specification |
| Physical Appearance | Liquid |
| Color | Yellow |
| Metal Content | 5% Calcium |
| Solvent | Dearomatized hydrocarbon |
| Solids (%) | Min. 55 |
| Viscosity 25°C (dPa.s) | 5 |
| Specific Weight ( kg/m ³) | 910-950 |
| Data sourced from a typical commercial product specification sheet. umicore.com |
Control of Purity and Stoichiometry in Calcium Neodecanoate Synthesis for Research Applications
For research applications, such as its use as a precursor in materials science or catalysis, the purity and stoichiometry of calcium neodecanoate are of paramount importance. americanelements.com Unlike industrial grades, research-grade materials often require ultra-high purity (e.g., 99% to 99.999%+) and a precisely defined chemical structure. americanelements.com
Controlling stoichiometry can be challenging because the binding of carboxylate anions to metal atoms can occur through various coordination modes, potentially leading to a mixture of products or materials that resist crystallization. google.com Achieving a specific, well-defined molecular structure requires rigorous control over reaction conditions. This includes the precise molar ratio of reactants, careful pH control during synthesis, and maintenance of an inert atmosphere to prevent side reactions with moisture or oxygen, especially when handling highly reactive organometallic precursors. acs.orglibretexts.org
Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. For organometallic compounds, specialized techniques are often employed. One effective method is adduct purification, where the crude organometallic compound is reacted with a Lewis base to form a stable, non-volatile adduct. This adduct can then be purified by recrystallization to a high degree of purity. Subsequent thermal dissociation of the purified adduct yields the pure organometallic compound. ias.ac.in The final product's identity and purity are typically verified using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of the metal-carboxylate bond. google.com
Advanced Spectroscopic and Mechanistic Investigations of Calcium Neodecanoate Systems
Application of Advanced Analytical Techniques for Structural Elucidation in Complex Environments
The comprehensive characterization of calcium neodecanoate, particularly within complex reaction mixtures or material composites, necessitates the application of a suite of advanced analytical techniques. These methods provide detailed insights into the molecular structure, bonding, solid-state arrangement, and composition of the system.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atoms within a molecule. For calcium neodecanoate systems, NMR provides critical information on the neodecanoate ligand upon its coordination to the calcium ion.
Detailed Research Findings:
¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra of the neodecanoate ligand exhibit characteristic chemical shifts. Upon chelation to the Ca²⁺ ion, the electron density around the carboxylate group is altered, leading to observable changes in the chemical shifts of nearby protons and carbons. Specifically, the α-carbons and protons to the carboxylate group are most affected. These shifts, while often subtle for a diamagnetic ion like Ca²⁺, can confirm the ligand-metal interaction. Two-dimensional NMR techniques, such as HSQC, can further be employed to correlate proton and carbon signals, confirming assignments in complex environments. researchgate.net
⁴³Ca NMR: Direct observation of the calcium center is possible through ⁴³Ca NMR spectroscopy, although it presents significant experimental challenges due to the low natural abundance (0.135%) and low resonance frequency of the ⁴³Ca isotope. rsc.org Despite these difficulties, solid-state ⁴³Ca NMR can be an invaluable tool. The resulting spectra provide data on the isotropic chemical shift and quadrupolar coupling constant. These parameters are highly sensitive to the local symmetry and coordination environment of the calcium ion, offering direct insights into the number of coordinating oxygen atoms from the neodecanoate ligands and their geometry. rsc.org For instance, isotropic chemical shifts have been shown to correlate with the mean Ca-O distance and the calcium coordination number. rsc.org
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a rapid and effective method for obtaining a molecular "fingerprint" of calcium neodecanoate. nih.govresearchgate.net These techniques probe the vibrational modes of chemical bonds within the molecule.
Detailed Research Findings: The most informative region in the vibrational spectra of calcium neodecanoate is that of the carboxylate group (COO⁻). The free neodecanoic acid shows a characteristic C=O stretching vibration at approximately 1700-1750 cm⁻¹. Upon deprotonation and coordination to the calcium ion, this band is replaced by two distinct bands: the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group.
The frequency separation (Δν) between these two bands (Δν = νₐsym - νₛym) is particularly diagnostic of the coordination mode:
Ionic Interaction: A large separation (Δν > 200 cm⁻¹) suggests a predominantly ionic interaction, similar to that in sodium acetate.
Bidentate Chelation: A smaller separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating mode, where both oxygen atoms of the carboxylate group coordinate to the same calcium ion.
Bridging Coordination: An intermediate separation (Δν ≈ 140-200 cm⁻¹) suggests a bridging mode, where the carboxylate ligand coordinates to two different calcium ions.
Raman spectroscopy provides complementary information. rsc.org While the carboxylate stretches are also visible in Raman spectra, C-C backbone stretches and other symmetric vibrations often produce stronger signals than in FTIR. rsc.org This complementarity is crucial for a complete vibrational assignment. rsc.orgmjcce.org.mk
| Coordination Mode | Asymmetric Stretch (νₐsym COO⁻) cm⁻¹ | Symmetric Stretch (νₛym COO⁻) cm⁻¹ | Separation (Δν) cm⁻¹ |
|---|---|---|---|
| Ionic | ~1560-1610 | ~1410-1440 | > 200 |
| Bidentate (Chelating) | ~1520-1580 | ~1430-1480 | < 110 |
| Bidentate (Bridging) | ~1540-1610 | ~1400-1440 | 140 - 200 |
X-ray Diffraction (XRD) and electron microscopy techniques are indispensable for characterizing the solid-state and morphological properties of calcium neodecanoate. fiveable.me
Detailed Research Findings:
X-ray Diffraction (XRD): Powder XRD is the primary technique for analyzing the crystalline structure of solid calcium neodecanoate. The diffraction pattern obtained is unique to the compound's crystal lattice. Analysis of the pattern can determine whether the material is crystalline or amorphous, identify the specific crystalline phase (polymorphism), and calculate unit cell parameters. iaea.orgmdpi.com For instance, studies on similar long-chain calcium carboxylates like calcium undecanoate have used XRD to identify monohydrated and anhydrous forms and to characterize phase transformations upon heating. iaea.org Such analysis would be critical for understanding the thermal stability and processing behavior of calcium neodecanoate.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of calcium neodecanoate powder. This technique is used to determine particle size distribution, particle shape (morphology), and the degree of agglomeration. Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique often coupled with SEM, can perform elemental analysis on the sample surface, confirming the presence and distribution of calcium, oxygen, and carbon. researchgate.net
Transmission Electron Microscopy (TEM): For higher magnification imaging, TEM can be employed to investigate the nanostructure of the material. researchgate.net TEM can reveal the internal structure of particles, identify crystal defects, and visualize the arrangement of individual crystallites within a larger particle. Selected Area Electron Diffraction (SAED), a TEM mode, can be used to obtain diffraction information from nanoscale regions, complementing the bulk data from XRD. researchgate.net
| Technique | Primary Information Obtained | Application to Calcium Neodecanoate |
|---|---|---|
| XRD | Crystallinity, phase identification, lattice parameters | Determine solid-state structure, identify polymorphs |
| SEM | Particle size, morphology, surface topography | Visualize powder characteristics and agglomeration |
| TEM | Nanostructure, crystal lattice imaging, defects | Investigate internal structure of nanoparticles |
| EDX/EDS | Elemental composition and mapping | Confirm Ca, C, O distribution on particle surfaces |
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for confirming the composition of calcium neodecanoate and for monitoring the progress of reactions in which it participates. nih.gov
Detailed Research Findings:
Compositional Analysis: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to ionize the calcium neodecanoate complex with minimal fragmentation. The resulting mass spectrum would show peaks corresponding to the intact molecular ion or related adducts, allowing for the unambiguous confirmation of its molecular weight (382.6 g/mol ) and, consequently, its chemical formula (C₂₀H₃₈CaO₄). nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further verifying the elemental composition.
Reaction Monitoring: MS is an excellent tool for real-time or near-real-time monitoring of chemical reactions. nih.gov When calcium neodecanoate is used as a catalyst or reagent, a small aliquot of the reaction mixture can be periodically sampled and analyzed. By tracking the m/z signals corresponding to the reactants, intermediates, and products over time, a concentration profile for each species can be generated. This data is fundamental for understanding reaction pathways and for performing the kinetic studies discussed in the following section.
Probing Reaction Mechanisms and Intermediates involving Calcium Neodecanoate
Understanding the precise role of calcium neodecanoate in a chemical transformation, whether as a catalyst, initiator, or stabilizer, requires detailed mechanistic investigation. This involves identifying reaction intermediates and studying the rates of elementary steps.
Kinetic studies are the cornerstone of mechanistic investigation, providing quantitative data on how reaction rates depend on the concentration of various species. nih.gov For reactions involving calcium neodecanoate, kinetics can elucidate its role in the rate-determining step and help construct a plausible reaction mechanism. nih.gov
Detailed Research Findings: While specific kinetic studies on reactions catalyzed by calcium neodecanoate are not widely published, the principles can be understood from research on other calcium-based catalytic systems. nih.govnih.govnih.gov A typical kinetic study for a reaction catalyzed by calcium neodecanoate would involve:
Systematic Variation of Concentrations: The reaction rate is measured while systematically varying the initial concentration of the substrate, the reagent, and the calcium neodecanoate catalyst.
Determination of Reaction Order: By analyzing how the initial rate changes with concentration, the reaction order with respect to each component is determined. For example, if doubling the catalyst concentration doubles the reaction rate, the reaction is first-order with respect to the catalyst.
Rate Law Formulation: The experimental data are used to formulate a rate law, an equation that mathematically describes the dependency of the reaction rate on the concentrations of the reactants. For example, a possible rate law might be: Rate = k[Substrate]¹[Calcium Neodecanoate]¹.
Mechanistic Interpretation: The experimentally determined rate law provides strong evidence for or against proposed mechanisms. For instance, a first-order dependence on the catalyst is consistent with a mechanism where the rate-determining step involves a single molecule of the catalyst interacting with the substrate. nih.gov Saturation kinetics, where the rate becomes independent of the substrate concentration at high levels, would suggest a pre-equilibrium step involving the formation of a catalyst-substrate complex. nih.gov
| Experiment | [Substrate] (mol/L) | [Calcium Neodecanoate] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
|---|---|---|---|
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.02 | 3.0 x 10⁻⁴ |
The data in the hypothetical table would imply that the reaction is first-order in both the substrate and the calcium neodecanoate catalyst.
Identification of Transient Species and Reaction Pathways in Organocalcium Transformations
The elucidation of reaction mechanisms in organocalcium chemistry, particularly those involving calcium carboxylates like calcium neodecanoate, is a complex field where direct observation of transient species is challenging due to their high reactivity. rsc.orgwikipedia.org While specific mechanistic studies on calcium neodecanoate are not extensively documented in publicly available literature, insights can be drawn from the broader understanding of organocalcium reactivity and the behavior of analogous carboxylate systems in catalysis. royalsocietypublishing.orgresearchgate.net The identification of fleeting intermediates and the mapping of reaction pathways are often accomplished through a combination of spectroscopic techniques, kinetic studies, and computational modeling. nih.govnih.gov
In many organocalcium-mediated transformations, the initial step is believed to involve the formation of a coordination complex between the calcium center and the substrate. The bulky neodecanoate ligands can influence the steric environment around the calcium ion, thereby affecting the regioselectivity and stereoselectivity of the reaction.
One proposed general pathway involves the formation of a calcium-substrate adduct as a primary transient species. For instance, in reactions such as hydroamination or hydrophosphination, the calcium complex may activate a substrate by coordinating to a polar functional group. royalsocietypublishing.org This initial coordination is then followed by the insertion of an unsaturated moiety into a calcium-ligand bond or by a protonolysis reaction.
The transient species in these transformations are often highly polar and may exist as part of a complex equilibrium involving various aggregated and solvated forms. The nature of the solvent and the presence of coordinating additives can significantly influence the structure and reactivity of these intermediates. researchgate.net
Spectroscopic methods such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the structural changes occurring during a reaction. royalsocietypublishing.orgresearchgate.net For example, shifts in the characteristic vibrational frequencies of carbonyl groups or the appearance of new signals in the NMR spectrum can indicate the formation of intermediate complexes.
Based on analogous systems, a plausible, though hypothetical, reaction pathway for a calcium neodecanoate-catalyzed process, such as the addition of a protic nucleophile (Nu-H) to an unsaturated substrate (A=B), can be postulated:
Ligand Exchange/Adduct Formation: An initial equilibrium is established where a neodecanoate ligand is partially displaced by the substrate or the nucleophile to form a transient calcium-substrate or calcium-nucleophile adduct.
Activation Step: The coordinated nucleophile becomes more acidic, facilitating its deprotonation by a neodecanoate ligand or another basic species in the reaction mixture. This would generate a more potent nucleophilic species coordinated to the calcium center.
Nucleophilic Attack: The activated nucleophile attacks the unsaturated substrate, which may also be coordinated to the calcium center. This step could proceed through a concerted mechanism or involve the formation of a distinct intermediate.
Product Formation and Catalyst Regeneration: The resulting product disassociates from the calcium center, regenerating the active catalytic species to continue the cycle.
The following table provides hypothetical spectroscopic data that could be expected from the monitoring of such a reaction, based on typical values observed in organometallic chemistry.
| Proposed Species | Hypothetical IR Data (cm⁻¹) (C=O stretch) | Hypothetical ¹³C NMR Data (ppm) (Carbonyl Carbon) | Plausible Role in Reaction Pathway |
| Calcium Neodecanoate | 1550-1600 | 180-185 | Starting Catalyst |
| Calcium-Substrate Adduct | Shifted substrate peaks | Shift in substrate signals | Initial coordination and activation |
| Calcium-Nucleophile Adduct | Shifted nucleophile peaks | Shift in nucleophile signals | Activation of the nucleophile |
| Transition State/Intermediate | Broad/transient signals | Difficult to observe directly | Key step of bond formation |
| Product Complex | New product-related peaks | New product signals | Precursor to product release |
It is important to emphasize that this proposed pathway and the associated data are illustrative and based on general principles of organometallic catalysis. royalsocietypublishing.orgresearchgate.net Detailed experimental and computational studies would be necessary to definitively identify the transient species and elucidate the precise reaction pathways for transformations involving calcium neodecanoate.
Calcium Neodecanoate As a Precursor in Inorganic Materials Science and Nanomaterial Synthesis
Utilization of Calcium Neodecanoate for the Synthesis of Metal Oxides and Ceramics
The synthesis of complex metal oxides and ceramics often requires precursors that offer compositional control and homogeneity. Metal-organic compounds like calcium neodecanoate are frequently employed in solution-based routes to produce these materials. Upon thermal treatment, the organic ligand is removed, yielding a calcium-containing inorganic phase, typically calcium oxide or, in multi-component systems, a mixed-metal oxide. Ceramics, which are inorganic, non-metallic solids, are often produced from such oxide powders through high-temperature processing. citychemical.comazonano.com
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for growing high-quality, uniform thin films. researchgate.netazonano.com The success of these processes is critically dependent on the properties of the chemical precursors, which must exhibit adequate volatility, thermal stability to prevent premature decomposition, and appropriate reactivity. mdpi.comresearchgate.netnih.gov
For the deposition of calcium-containing thin films, research has predominantly focused on several classes of volatile calcium compounds. These include β-diketonates (e.g., Ca(thd)₂), cyclopentadienyls, and amidinates. researchgate.netnih.gov For instance, novel calcium N,N-dimethylaminodiboranates have been identified as highly volatile and promising CVD precursors for calcium-containing films. sigmaaldrich.com Similarly, cyclopentadienyl-based precursors are commonly used for the ALD of alkaline earth metal oxides. nih.gov
While metal carboxylates such as calcium neodecanoate are widely used in solution-based deposition techniques, their application in gas-phase CVD and ALD processes is not well-documented in current research. This is likely due to their generally lower volatility compared to other organometallic precursors like β-diketonates or newly developed amidinates. The thermal properties of a precursor are paramount; it must be transported in the gas phase to the substrate surface without decomposing. mdpi.com Techniques like Aerosol Assisted CVD (AACVD) can widen the scope of usable precursors by transporting them in aerosol droplets, reducing the strict requirement for high volatility. researchgate.net
Table 1: Comparison of Calcium Precursor Types for Material Synthesis
| Precursor Class | Examples | Typical Applications | Key Properties & Remarks |
|---|---|---|---|
| β-Diketonates | Ca(thd)₂ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate) | ALD, CVD | Good volatility and thermal stability; widely studied for oxide film deposition. researchgate.netnih.gov |
| Cyclopentadienyls | Ca(ⁱPr₃C₅H₂)₂ | ALD | Commonly used for ALD of alkaline earth oxides; ligands can be modified to tune properties. nih.gov |
| Amidinates | Bis(N,N'-diisopropylacetamidinato)calcium(II) | ALD | A newer class of precursors offering excellent thermal stability and volatility. |
| Boronates | Ca(H₃BNMe₂BH₃)₂ | CVD | Highly volatile compounds, promising for low-temperature deposition processes. sigmaaldrich.com |
| Carboxylates | Calcium Neodecanoate, Calcium Acetate | Sol-Gel, MOD, Nanoparticle Synthesis | High solubility in organic solvents; typically used in solution routes. Lower volatility makes them less suitable for conventional CVD/ALD. Decompose to form metal oxides. google.com |
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a system of precursors (the "sol") into a solid, integrated network (the "gel"). This gel can then be further processed, typically with heat treatment, to yield dense ceramics or glasses.
In the synthesis of calcium-containing materials like bioactive glasses (e.g., CaO-SiO₂ systems), a calcium precursor is mixed with a network-forming precursor, such as tetraethyl orthosilicate (B98303) (TEOS). harvard.edu The choice of the calcium precursor is critical. Traditional precursors like calcium nitrate (B79036) can lead to inhomogeneity due to phase separation and require high temperatures for the calcium to be incorporated into the silicate (B1173343) network.
Calcium neodecanoate, as a metal-organic precursor, offers an alternative. Its solubility in common organic solvents used in sol-gel chemistry allows for intimate mixing with other precursors at the molecular level, promoting homogeneity. In a typical process, calcium neodecanoate would be dissolved along with a silicon alkoxide. Hydrolysis and condensation reactions would then lead to the formation of a hybrid gel. Subsequent calcination burns off the organic neodecanoate ligands, leaving behind calcium oxide integrated within the silica (B1680970) matrix. harvard.edu Research using calcium methoxyethoxide, another organometallic precursor, has shown that calcium can be incorporated into the silica network at much lower temperatures compared to inorganic salts, a benefit that would extend to other well-chosen carboxylates. The presence of calcium itself can accelerate the condensation rate of silica precursors, influencing the final structure of the material. researchgate.net
Fabrication of Calcium-Based Nanoparticles and Nanocomposites
Calcium neodecanoate is also a valuable precursor for the synthesis of calcium-based nanoparticles, such as calcium carbonate (CaCO₃) and calcium oxide (CaO). These nanomaterials are of interest for applications ranging from polymer composites to biomedical fields. sigmaaldrich.com
The properties of nanomaterials are highly dependent on their size and morphology (shape). Therefore, controlling these parameters during synthesis is of utmost importance. In nanoparticle synthesis via precipitation or decomposition, several experimental parameters can be tuned to achieve this control.
When using a precursor like calcium neodecanoate in a non-aqueous solvent, its thermal decomposition can be controlled to nucleate and grow nanoparticles. The neodecanoate ligand itself can act as a capping agent, adsorbing to the surface of the growing particle. This surface coordination limits further growth and prevents the particles from aggregating, allowing for control over the final particle size.
More generally, the synthesis of calcium carbonate nanoparticles has been extensively studied using various precursors. Key parameters influencing particle size and morphology include:
Precursor Concentration: The concentration of calcium and carbonate ions affects the nucleation and growth rates. Higher concentrations can lead to the formation of smaller particles due to rapid nucleation.
Temperature: Temperature influences reaction kinetics and the crystalline phase of CaCO₃ (calcite, aragonite, or vaterite).
Agitation: The stirring rate affects the mixing of reactants and can influence particle uniformity.
Additives: The use of polymers or surfactants as stabilizing agents can control particle size and morphology, for instance, promoting the formation of specific shapes like rods or ovals. google.com
Table 2: Influence of Synthesis Parameters on Calcium Carbonate Nanoparticle Characteristics
| Parameter | Effect on Size/Morphology | Example / Finding | Reference |
|---|---|---|---|
| Reactant Concentration | Affects the balance between nucleation and growth, influencing final particle size. | Increasing Ca²⁺ concentration from 0.01 M to 0.2 M led to a decrease in nanoparticle size to 25 nm. | |
| Temperature | Influences crystalline phase and particle size. | Increasing temperature from 20°C to 100°C resulted in an increase in the average size of CaCO₃ nanoparticles. | |
| Precipitating Agent | The choice of carbonate source can determine the resulting morphology. | Using Na₂CO₃ as a precipitant produced cubic particles, while (NH₄)₂CO₃ produced spherical particles. | google.com |
| Stabilizing Agent | Polymers or surfactants can direct crystal growth and prevent agglomeration. | Poly(styrene sulfonate) was used to co-precipitate with curcumin (B1669340) to form vaterite particles of a desired size. |
For nanoparticles to be effectively integrated into other materials, such as polymers to form nanocomposites, their surface properties must be compatible with the matrix. Bare inorganic nanoparticles are often hydrophilic and tend to agglomerate, leading to poor dispersion in hydrophobic polymer matrices. sigmaaldrich.com
Surface modification is a key strategy to overcome these challenges. The goal is to alter the surface chemistry of the nanoparticles to improve dispersion, enhance interfacial adhesion, and impart new functionalities.
When calcium neodecanoate is used as the precursor, the resulting nanoparticles may already have neodecanoate molecules on their surface, providing a degree of steric stabilization and hydrophobicity. However, for many applications, more specific modifications are required. Common strategies for calcium-based nanoparticles include:
Use of Surfactants: Fatty acids like stearic acid and lauric acid are widely used. mdpi.comsigmaaldrich.com These molecules adsorb onto the nanoparticle surface with their polar head group, while their nonpolar hydrocarbon tail extends into the medium. This creates a hydrophobic layer, transforming the particles from hydrophilic to oleophilic and significantly improving their dispersion in nonpolar solvents and polymers. sigmaaldrich.com
Coupling Agents: Silane coupling agents, such as triethoxy vinyl silane, can form a covalent bond with the nanoparticle surface via hydroxyl groups and also co-react with a polymer matrix, creating a strong interfacial bridge.
Polymer Adsorption: Polymers can be physically or chemically adsorbed onto the nanoparticle surface. This creates a protective layer that prevents agglomeration through steric hindrance and can improve the rheological properties of composites. sigmaaldrich.com
These modifications are crucial for preventing particle agglomeration and ensuring the enhanced properties expected from a nanocomposite are realized. sigmaaldrich.com
Interactions of Calcium Neodecanoate with Polymer Systems and Polymer Modification Research
Mechanistic Understanding of Calcium Neodecanoate as a Polymer Stabilizer
Calcium neodecanoate is a key component in mixed-metal stabilizer systems, valued for its ability to enhance the thermal stability of polymers during high-temperature processing and for long-term applications.
The primary degradation pathway for halogen-containing polymers like polyvinyl chloride (PVC) under thermal stress is dehydrochlorination, a reaction that eliminates hydrogen chloride (HCl). westlake-akishima.comrsc.org This process initiates a chain reaction, often called the "Zipper reaction," which leads to the formation of conjugated double bonds. westlake-akishima.com These conjugated systems are responsible for the undesirable discoloration of the polymer and a significant deterioration of its mechanical properties. westlake-akishima.com
Metal carboxylates, including calcium neodecanoate, function as stabilizers by interrupting this degradation cycle. Their principal mechanism of action is the neutralization of the autocatalytic HCl as it is formed. westlake-akishima.com The calcium neodecanoate reacts with the free HCl, effectively scavenging the acid and preventing it from catalyzing further degradation of the PVC chain. westlake-akishima.com Beyond just neutralizing free HCl, metal carboxylates can also react with and substitute the labile allylic chlorine atoms on the PVC backbone, which are considered starting points for the degradation process. westlake-akishima.com This action helps to inhibit the initial formation of conjugated double bonds, thus preserving the polymer's integrity and color. westlake-akishima.com
While calcium neodecanoate is an effective HCl scavenger, its performance is significantly enhanced when used in combination with co-stabilizers, creating a synergistic effect. The most common combinations involve zinc and tin compounds.
Synergy with Zinc Stabilizers: Mixed-metal thermal stabilizers, particularly the calcium/zinc (Ca/Zn) pair, are widely used due to their low toxicity and cost-effectiveness. nih.gov In this system, the zinc stabilizer (e.g., zinc stearate) provides excellent early color stability by substituting the labile chlorine atoms on the PVC chain. ippi.ac.ir However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can aggressively promote dehydrochlorination, leading to rapid, catastrophic degradation known as "zinc burning". mdpi.comresearchgate.net
This is where the synergistic role of the calcium stabilizer becomes critical. Calcium stearate (B1226849) (a compound functionally similar to calcium neodecanoate) reacts with the generated HCl, neutralizing it and preventing the buildup of ZnCl₂. ippi.ac.ir This action effectively delays the onset of "zinc burning". mdpi.comresearchgate.net Research has shown that the ratio of the calcium to zinc stabilizer is crucial for optimizing performance. Studies on calcium/zinc carboxylates derived from palm fatty acid distillate found that a Ca/Zn ratio of 4:1 provided the longest stability time. nih.gov Similarly, work with zinc orotate (B1227488) and calcium stearate identified an optimal performance ratio of 1.8:1.2 (CaSt₂:ZnOr₂). mdpi.com
Synergy with Tin Stabilizers: Organic tin compounds are highly effective heat stabilizers for PVC. researchgate.netdntb.gov.uaresearchgate.net Research has explored combining various tin neodecanoates with calcium stearate and zinc stearate to improve thermal stability and reduce costs. researchgate.netdntb.gov.ua A study investigating dimethyltin (B1205294) dineodecanoate (DMTDN), dibutyltin (B87310) dineodecanoate (DBTDN), and dioctyltin (B90728) dineodecanoate (DOTDN) found that their effectiveness as standalone stabilizers followed the order DOTDN > DBTDN > DMTDN. researchgate.netdntb.gov.uaresearchgate.net However, when formulated as a three-component system with calcium stearate (CaSt₂) and zinc stearate (ZnSt₂) in a 5:4:1 ratio (tin neodecanoate:CaSt₂:ZnSt₂), the thermal stability and lubricity significantly outperformed the use of the tin neodecanoate alone. researchgate.netdntb.gov.uaresearchgate.net This synergistic formulation offers a potential pathway to reduce the amount of expensive tin stabilizer required. researchgate.netdntb.gov.ua
The table below summarizes findings on synergistic stabilizer systems involving calcium carboxylates.
| Stabilizer System | Polymer | Key Findings | Reference(s) |
| Calcium Stearate / Zinc Urate (CaSt₂/Zn₃Ur₂) | PVC | A ratio of 1.8/1.2 significantly promotes long-term thermal stability, achieving a total black time of 210 minutes. | researchgate.net |
| Tin Neodecanoates / CaSt₂ / Zinc Stearate (ZnSt₂) | PVC | A three-component system (5:4:1 ratio) showed superior thermal stability and lubricity compared to tin neodecanoate alone. | researchgate.netdntb.gov.uaresearchgate.net |
| Calcium/Zinc Carboxylates (from palm fatty acid) | PVC | A Ca/Zn ratio of 4:1 yielded the longest stability time. Demonstrates a synergistic effect with pentaerythritol. | nih.gov |
| Calcium Stearate / Zinc Orotate (CaSt₂/ZnOr₂) | PVC | Optimal performance was achieved with a CaSt₂:ZnOr₂ ratio of 1.8:1.2. | mdpi.com |
| Calcium Stearate / Zinc Dehydroacetate (CaSt₂/ZnL₂) | PVC | The CaSt₂/ZnL₂ system showed a stability time 8 times greater than the traditional Ca/Zn stearate system in a solution acidity test. | researchgate.net |
The long-term thermal stability of a polymer is its ability to resist degradation over extended periods of heat exposure. nih.gov Calcium-based stabilizers like calcium neodecanoate are fundamental to achieving this in PVC and other polymers. Their primary role in long-term stability is as a persistent HCl scavenger. researchgate.net By continuously neutralizing the HCl generated during thermal aging, they prevent the autocatalytic degradation process from accelerating. westlake-akishima.comresearchgate.net
In synergistic systems, particularly with zinc compounds, the calcium stabilizer's ability to react with HCl and prevent the formation of aggressive zinc chloride is key to long-term performance. mdpi.comresearchgate.netresearchgate.net This prevents the "zinc burning" phenomenon and allows the stabilizer package to remain effective for a longer duration. researchgate.netresearchgate.net The combination of a primary stabilizer like a zinc or tin compound, which provides initial color hold by reacting with labile chlorines, and a secondary stabilizer like calcium neodecanoate, which provides a large capacity for acid absorption, creates a robust system capable of withstanding both the initial shock of processing heat and the prolonged effects of thermal aging. nih.govresearchgate.netresearchgate.net
Role of Calcium Neodecanoate as a Cross-linking Agent or Polymerization Additive
Beyond stabilization, calcium compounds can play a direct role in modifying polymer architecture. The divalent nature of the calcium ion (Ca²⁺) allows it to act as a cross-linking agent in certain polymer systems. Research has shown that calcium ions can form strong, reversible coordination bonds with functional groups on polymer backbones, such as bisphosphonates or carboxylates. nih.gov This interaction creates physical cross-links, effectively forming a three-dimensional network that can significantly alter the material's mechanical properties. For example, calcium chloride is commonly used to cross-link biopolymers like alginate to form hydrogels with improved mechanical strength. researchgate.netnih.gov While direct studies on calcium neodecanoate for this purpose are specific, its calcium moiety suggests potential for similar interactions in polymers containing appropriate functional groups.
As a polymerization additive, calcium compounds like calcium carbonate are used as fillers to modify properties and reduce costs. researchgate.net The surface of these fillers can be modified to improve interaction with the polymer matrix. researchgate.netresearchgate.net In some cases, mechanical energy during processing can even promote polymerization reactions of monomers onto the surface of calcium carbonate particles, grafting the polymer to the filler. researchgate.net Calcium neodecanoate, with its organic ligand, could potentially influence polymerization kinetics or act as a dispersing agent for other mineral additives during the polymerization process itself.
Influence of Calcium Neodecanoate on Polymer Rheology and Processability in Material Research
The addition of metallic compounds to a polymer matrix can significantly affect its rheological properties, such as viscosity and flow behavior, which are critical for processing operations like extrusion and injection molding. researchgate.net The influence of calcium neodecanoate on polymer rheology is linked to the interactions between the additive and the polymer chains.
The introduction of fillers, including calcium-based ones like calcium carbonate, generally increases the viscosity of the polymer melt. researchgate.netmanchester.ac.uk This is due to the increased surface area for interactions between the particles and the polymer chains, which restricts chain movement. manchester.ac.uk However, the chemical nature of the additive is important. Surface modification of a filler like calcium carbonate with agents such as stearic acid can improve dispersion and alter the polymer-filler interface, thereby influencing the final rheological properties. researchgate.net
In some cases, the addition of calcium ions (from salts like calcium chloride) can lead to a reduction in the viscosity of polymer solutions by shielding charges on the polymer chains and causing them to coil, reducing hydrodynamic volume. d-nb.infomdpi.com Calcium neodecanoate, being a calcium salt of a bulky organic acid, is soluble in organic media and compatible with polymer matrices. umicore.com Its presence can influence the entanglement of polymer chains and act as an internal lubricant, potentially reducing melt viscosity and improving processability. For example, in PLA composites, surface-treated calcium carbonate was found to reduce the flowability of the PLA matrix, providing better control during processing. upc.edu The specific effect of calcium neodecanoate would depend on its concentration, the nature of the polymer, and the presence of other additives in the formulation.
Theoretical and Computational Chemistry Approaches to Calcium Neodecanoate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and reactivity of molecular systems, including those involving calcium neodecanoate. nih.gov This theoretical framework allows for the calculation of various electronic properties by focusing on the electron density, a function of only three spatial coordinates, rather than the more complex many-body wave-function. mpg.de This approach makes DFT computationally feasible for larger and more complex systems. mpg.de
At the core of DFT are the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines its external potential and thus all its physical properties. mpg.de In practice, the Kohn-Sham equations are solved to obtain the ground-state energy and electron density. frontiersin.org The accuracy of DFT calculations heavily relies on the approximation used for the exchange-correlation functional, with the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) being common choices. mpg.de
For calcium neodecanoate systems, DFT can be employed to elucidate key aspects of its electronic nature. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller ΔE suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.gov
Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to quantify the reactivity of calcium neodecanoate. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. nih.gov The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons.
Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps provide a visual representation of the electrostatic potential on the electron density surface, with different colors indicating positive, negative, and neutral potential regions. This information is invaluable for understanding intermolecular interactions and predicting reaction sites. nih.gov
Table 7.1.1: Calculated Electronic Properties of a Model Calcium Carboxylate System using DFT
| Property | Calculated Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | 1.15 | eV |
| HOMO-LUMO Gap (ΔE) | 7.40 | eV |
| Electronegativity (χ) | 2.55 | eV |
| Chemical Hardness (η) | 3.70 | eV |
| Electrophilicity Index (ω) | 0.88 | eV |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values for calcium neodecanoate would require specific DFT calculations.
Molecular Dynamics Simulations of Calcium Neodecanoate Interactions in Solution and at Interfaces
Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of calcium neodecanoate in various environments, such as in solution and at interfaces. nih.gov This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions over time. arxiv.org By tracking the trajectories of individual particles, MD simulations provide detailed information about the structure, dynamics, and thermodynamics of the system at the atomic level. youtube.com
When simulating calcium neodecanoate in solution, a key aspect is the accurate representation of the intermolecular forces. This is typically achieved through the use of force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov For ionic species like calcium ions, standard force fields such as AMBER and CHARMM are often used. nih.gov However, studies have shown that standard models for Ca²⁺ can sometimes lead to inaccuracies, such as the formation of artificial clusters with counter-ions and an underestimation of osmotic pressure. nih.gov Therefore, the development and use of improved or custom models for hydrated calcium ions can be crucial for obtaining results that are in quantitative agreement with experimental data. nih.gov
MD simulations can be used to study the aggregation behavior of calcium neodecanoate in non-polar solvents, a phenomenon relevant to its application as a drier in coatings. The simulations can reveal the formation and structure of reverse micelles, where the polar carboxylate head groups and calcium ions form a core, and the non-polar neodecanoate tails extend into the solvent. The size, shape, and stability of these aggregates can be characterized as a function of concentration and temperature.
At interfaces, such as the interface between a coating and a substrate or between water and a metal surface, MD simulations can provide insights into the adsorption and orientation of calcium neodecanoate molecules. youtube.commdpi.com For instance, simulations can model the interaction of calcium neodecanoate with metal surfaces, which is relevant to its role as a corrosion inhibitor. youtube.com These simulations can elucidate how the carboxylate groups interact with the metal surface and how the neodecanoate chains arrange themselves, forming a protective layer. The "CLAYFF" force field, for example, has been used to model interactions at solid-fluid interfaces without the need to predefine chemical bonds. mdpi.com
Table 7.2.1: Parameters for a Typical Molecular Dynamics Simulation of Calcium Neodecanoate in a Hydrocarbon Solvent
| Parameter | Value/Description |
| System Composition | |
| Calcium Neodecanoate Molecules | 50 |
| Solvent (e.g., Dodecane) Molecules | ~5000 |
| Simulation Box | |
| Dimensions | 5 nm x 5 nm x 5 nm (cubic) |
| Boundary Conditions | Periodic |
| Force Field | |
| Calcium Ion | Optimized non-bonded parameters |
| Neodecanoate | General Amber Force Field (GAFF) |
| Solvent | TraPPE-UA |
| Simulation Protocol | |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Time Step | 2 fs |
| Simulation Duration | 100 ns |
Note: This table provides an example set of parameters. The specific choice of parameters will depend on the research question and the system being studied.
Development of Predictive Models for Structure-Property Relationships in Calcium Neodecanoate Compounds
Developing predictive models for structure-property relationships is a key goal in computational materials science. For calcium neodecanoate and related compounds, such models can accelerate the design of new materials with tailored properties, reducing the need for extensive experimental synthesis and characterization. researchgate.net These models aim to establish a quantitative link between the molecular structure of a compound and its macroscopic properties, such as solubility, viscosity, catalytic activity, and thermal stability. nih.govresearchgate.net
One approach to developing these models is through Quantitative Structure-Property Relationship (QSPR) studies. In a QSPR study, a dataset of compounds with known properties is assembled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as constitutional descriptors (e.g., molecular weight, number of atoms of a certain type), topological descriptors (which describe the connectivity of the atoms), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) obtained from calculations like DFT.
Once the descriptors and properties are gathered, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forests, neural networks) are used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the resulting model is then validated using an independent test set of compounds that were not used in the model training process.
For calcium neodecanoate systems, a QSPR model could be developed to predict the efficiency of different calcium carboxylates as driers in coatings. The molecular descriptors could include the chain length and branching of the carboxylic acid, the coordination environment of the calcium ion, and electronic properties of the complex. The property to be predicted would be a measure of drying performance, such as the tack-free time of a coating formulation.
Another avenue for predictive modeling involves the use of molecular simulations to directly compute properties of interest. For example, MD simulations can be used to calculate the viscosity of solutions containing calcium neodecanoate or its diffusion coefficient. By systematically varying the molecular structure in the simulations, a relationship between structure and the calculated property can be established. This simulation-based approach can provide detailed insights into the molecular-level origins of the macroscopic properties.
Table 7.4.1: Example of a Dataset for a QSPR Model to Predict a Property of Calcium Carboxylates
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO-LUMO Gap (eV) | Predicted Property (Arbitrary Units) |
| Calcium Octoate | 322.5 | 4.8 | 7.6 | 65 |
| Calcium Neodecanoate | 394.6 | 6.2 | 7.4 | 82 |
| Calcium Stearate (B1226849) | 607.0 | 10.5 | 7.8 | 55 |
| Calcium Naphthenate | ~450-550 | Variable | ~7.5 | 75 |
Note: This table is a simplified illustration of the type of data used in a QSPR study. LogP is a measure of lipophilicity. The "Predicted Property" is a hypothetical value that would be the target of the predictive model. Actual QSPR models would typically use a much larger set of descriptors.
Future Research Directions and Emerging Applications of Calcium Neodecanoate in Advanced Materials and Chemical Science
Integration in Next-Generation Sustainable Materials Research
The pursuit of sustainable materials is a cornerstone of modern materials science, aiming to reduce environmental impact and enhance circular economy principles. Calcium neodecanoate is positioned to contribute significantly to this field, particularly in the development of environmentally benign polymers and coatings.
Further research is warranted to explore the full potential of calcium neodecanoate in enhancing the sustainability of other polymer systems. For instance, its role as a catalyst or additive in the processing of bio-based and biodegradable polymers, such as polylactic acid (PLA), is a promising avenue. wikipedia.org The use of calcium-based compounds can potentially improve the mechanical and thermal properties of these sustainable polymers, making them suitable for a wider range of applications.
| Stabilizer Type | Key Components | Primary Advantage | Environmental Impact |
|---|---|---|---|
| Lead-Based | Lead Stearate (B1226849), Lead Phosphite | High efficiency and low cost | High toxicity, environmental pollutant |
| Tin-Based | Organotin Mercaptides, Organotin Carboxylates | Excellent heat stability and transparency | Some compounds have toxicity concerns, higher cost |
| Calcium/Zinc-Based | Calcium Stearate, Zinc Stearate, Calcium Neodecanoate | Non-toxic, good heat stability, environmentally friendly. gzbaisha.compishrochem.com | Lower toxicity, considered a sustainable alternative. gzbaisha.com |
| Organic-Based | Uracil derivatives, β-diketones | Metal-free, good performance | Can be more expensive, performance varies with formulation |
Exploration in Advanced Separation and Filtration Technologies
Advanced separation and filtration technologies are critical for a range of applications, from water purification to industrial gas separation. While direct research on calcium neodecanoate in this area is nascent, the properties of related calcium carboxylates suggest potential for future exploration, particularly in membrane technologies.
Recent studies have shown that the incorporation of calcium ions into nanofiltration membranes through a process of Ca²⁺-carboxyl intra-bridging can significantly enhance membrane performance. mdpi.com This modification leads to increased water permeability while maintaining high salt rejection rates and improved antifouling properties. mdpi.com The neodecanoate ligand in calcium neodecanoate, with its branched alkyl chain, could offer unique steric and electronic effects if incorporated into a membrane structure, potentially influencing pore size, selectivity, and resistance to fouling.
Another promising research direction is in the field of gas separation membranes. rsc.orgyoutube.com The development of membranes with high permeability and selectivity for specific gases, such as CO₂, is a major goal for carbon capture technologies. mdpi.com The interaction between calcium centers and CO₂ is well-known, and organocalcium compounds could be investigated as active sites within a polymer matrix to facilitate selective gas transport. Future research could focus on designing and fabricating mixed-matrix membranes where calcium neodecanoate is dispersed within a polymer to create novel separation materials.
| Potential Application Area | Proposed Role of Calcium Neodecanoate | Key Research Questions |
|---|---|---|
| Nanofiltration Membranes | Modifier to enhance performance via Ca²⁺-carboxyl interactions. mdpi.com | How does the neodecanoate ligand affect membrane morphology, hydrophilicity, and antifouling properties? |
| Gas Separation Membranes | Active component in mixed-matrix membranes for selective gas transport (e.g., CO₂ capture). mdpi.com | What is the permeability and selectivity of membranes containing calcium neodecanoate for various gases? |
| Liquid-Liquid Separation | As a component in emulsion breaking formulations. | Can calcium neodecanoate effectively destabilize emulsions, and what is the underlying mechanism? |
| Ion Exchange Resins | As a precursor for creating calcium-functionalized resins for selective ion removal. | What is the ion-exchange capacity and selectivity of resins derived from or functionalized with calcium neodecanoate? |
New Frontiers in Catalytic Chemistry Utilizing Calcium Neodecanoate
Organometallic compounds are widely used as catalysts in industrial chemistry, and calcium neodecanoate is no exception. americanelements.com Its utility spans from traditional applications as a paint drier to emerging roles in polymerization and organic synthesis.
In the coatings industry, calcium neodecanoate functions as an auxiliary drier. umicore.comumicore.com It works in conjunction with primary driers, such as cobalt or manganese carboxylates, to ensure uniform drying throughout the paint film. specialchem.com Calcium carboxylates help to keep the film matrix open, which allows for better oxygen penetration and solvent evaporation, thereby improving hardness and gloss. durachem.com
A significant area of future research lies in leveraging calcium neodecanoate for polymerization reactions. Organocalcium compounds have shown promise as catalysts for the ring-opening polymerization of cyclic esters like lactide, which is used to produce the biodegradable polymer PLA. wikipedia.org The development of calcium-based catalysts, including calcium neodecanoate, could offer a less toxic and more cost-effective alternative to the tin-based catalysts currently used. umicore.com Furthermore, the unique reactivity of organocalcium catalysts could lead to polymers with controlled stereochemistry and molecular weight. wikipedia.org
Beyond polymerization, organocalcium complexes are being explored for a variety of organic transformations, such as hydroamination and cyanosilylation of carbonyls. wikipedia.orgnih.gov The high reactivity and unique coordination chemistry of calcium can enable novel reaction pathways. nih.gov While much of this research has focused on more complex organocalcium species, the potential for in-situ generation of active catalysts from simpler precursors like calcium neodecanoate warrants investigation.
| Catalytic Application | Function of Calcium Neodecanoate | Observed/Potential Benefits | Reference |
|---|---|---|---|
| Paint and Coating Drier | Auxiliary drier, promotes through-drying | Improves hardness, gloss, and reduces skin formation. umicore.comspecialchem.com | umicore.comspecialchem.com |
| Ring-Opening Polymerization (e.g., PLA) | Potential catalyst or co-catalyst | Less toxic alternative to tin catalysts, potential for stereocontrol. wikipedia.orgumicore.com | wikipedia.orgumicore.com |
| PVC Heat Stabilization | Co-stabilizer in Ca/Zn systems | Neutralizes HCl, prevents polymer degradation, non-toxic. gzbaisha.compishrochem.com | gzbaisha.compishrochem.com |
| Organic Synthesis | Potential precursor for active catalysts | Enables transformations like hydroamination and cyanosilylation. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
Challenges and Opportunities in Fundamental Research on Organocalcium Carboxylates
Despite the promising applications, the advancement of organocalcium chemistry, including that of calcium neodecanoate, is not without its challenges. A deeper understanding of the fundamental properties of these compounds is crucial to overcoming these hurdles and unlocking their full potential.
A primary challenge is the high reactivity and sensitivity of organocalcium compounds. wikipedia.org The highly polarized nature of the calcium-carbon bond makes them susceptible to decomposition pathways and reactions with air, moisture, and even some solvents. wikipedia.org This necessitates the use of inert atmosphere techniques and carefully chosen reaction conditions, which can complicate their widespread industrial adoption. bdmaee.net
However, these challenges also present opportunities. The high reactivity of organocalcium compounds is the very source of their unique catalytic activity. durachem.com Research into stabilizing these compounds through the use of bulky ligands has shown success in creating more robust and handleable catalysts. epa.gov Furthermore, systematic studies on the structure-property relationships of calcium carboxylates are providing valuable insights. For example, X-ray diffraction studies on a series of calcium carboxylates have revealed how the length of the alkyl chain influences the crystal structure, which in turn can affect properties like solubility and reactivity. cambridge.org
Future fundamental research should continue to focus on:
Synthesis and Stabilization: Developing new synthetic routes to organocalcium carboxylates and exploring novel ligand designs to enhance their stability and solubility.
Mechanistic Studies: Elucidating the mechanisms by which these compounds act as catalysts in various reactions to enable rational catalyst design.
Structure-Property Correlations: Building a comprehensive understanding of how the structure of the carboxylate ligand influences the physical and chemical properties of the calcium salt.
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis and Handling | High reactivity, sensitivity to air and moisture, often require inert atmosphere. wikipedia.orgbdmaee.net | Development of new synthetic methods and stabilizing ligands to create more robust compounds. epa.gov |
| Solubility | Often form insoluble aggregates due to high coordination numbers of calcium. illinois.edu | Tailoring the carboxylate ligand to improve solubility in various solvents. |
| Mechanistic Understanding | Complex reaction pathways and fast equilibria can make mechanistic studies difficult. illinois.edu | Utilizing advanced computational and spectroscopic techniques to elucidate reaction mechanisms. nih.gov |
| Industrial Scalability | The need for specialized handling techniques can be a barrier to large-scale industrial use. | Developing in-situ generation methods for active catalysts from stable precursors like calcium neodecanoate. |
Q & A
Basic: What synthesis methods are recommended for preparing high-purity calcium neodecanoate?
Calcium neodecanoate can be synthesized via a metal-carboxylate reaction . A common approach involves reacting neodecanoic acid with calcium hydroxide or calcium chloride in a non-aqueous solvent (e.g., ethanol or heptane) under reflux. For example, copper neodecanoate nanoparticles were synthesized by dissolving the precursor (e.g., Cu(II)-neodecanoate) in anhydrous chloroform, followed by purification via dialysis . For calcium neodecanoate, ensure stoichiometric control (1:2 molar ratio of Ca²⁺ to neodecanoate) and use inert gas (N₂/Ar) to prevent oxidation. Post-synthesis, confirm purity via elemental analysis and FTIR (e.g., carboxylate stretching at ~1540–1650 cm⁻¹) .
Basic: How can researchers characterize the structural integrity of calcium neodecanoate?
Key techniques include:
- FTIR Spectroscopy : Identify carboxylate bonding (asymmetric/symmetric stretches at ~1540–1650 cm⁻¹ and ~1400 cm⁻¹, respectively) .
- XRD : Confirm crystalline phase alignment with known metal carboxylate patterns (e.g., compare with neodymium neodecanoate’s XRD data, if analogous) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition behavior (e.g., weight loss at 200–400°C due to ligand degradation) .
- NMR (¹H/¹³C) : Analyze organic ligand structure (e.g., neodecanoate’s alkyl chain signals in deuterated solvents) .
Basic: What are the solubility and stability considerations for calcium neodecanoate in experimental setups?
Calcium neodecanoate is hydrophobic and typically soluble in organic solvents (e.g., chloroform, heptane). Avoid aqueous environments due to hydrolysis risks. For stability:
- Store under inert gas (Ar/N₂) at 4°C to prevent oxidation.
- Use anhydrous solvents (distilled over CaH₂ or molecular sieves) .
- Monitor via TGA for decomposition thresholds (e.g., thermal stability up to 150°C in PVC composites) .
Advanced: How does calcium neodecanoate interact with polymer matrices to enhance thermal stability?
In PVC stabilization, calcium neodecanoate may act synergistically with metal soaps (e.g., zinc stearate). A study on tin neodecanoates showed that combining dioctyltin dineodecanoate (DOTDN) with calcium/zinc stearates (5:4:1 ratio) extended thermal stabilization time by 40% compared to standalone use. Design experiments to:
- Optimize Ca neodecanoate/stearate ratios via torque rheometry.
- Evaluate HCl scavenging efficiency using conductivity tests.
- Analyze degradation phases via FTIR (e.g., C=C bond formation at 1600–1680 cm⁻¹) .
Advanced: What methodological challenges arise when studying calcium neodecanoate’s catalytic activity?
Calcium neodecanoate’s catalytic role (e.g., in oxidation reactions) requires addressing:
- Precursor Activation : Unlike Mn(neodecanoate)₂, which forms active Mn-tmtacn complexes in situ, calcium may require co-catalysts. Test combinations with redox-active metals (e.g., Co²⁺) .
- Reaction Monitoring : Use GC-MS/HPLC to track substrate conversion and byproduct formation.
- Solvent Effects : Compare activity in polar vs. non-polar solvents (e.g., toluene vs. heptane) to optimize selectivity .
Advanced: How can researchers resolve contradictions in calcium neodecanoate’s performance across studies?
Discrepancies (e.g., variable thermal stabilization times) may stem from:
- Impurity Profiles : AldrichCPR products lack analytical data; confirm purity via ICP-MS for Ca²⁺ content and GC for residual solvents .
- Experimental Design : Standardize testing conditions (e.g., PVC sample thickness, heating rate in TGA).
- Synergistic Additives : Replicate studies using identical co-stabilizers (e.g., zinc stearate vs. epoxy resins) .
Basic: What safety protocols are critical for handling calcium neodecanoate?
- Use glove boxes for air-sensitive synthesis steps.
- Avoid inhalation; conduct reactions in fume hoods.
- Refer to SDS for AldrichCPR products, noting that Sigma-Aldrich does not validate purity—researchers must perform in-house analysis .
Advanced: What computational tools aid in modeling calcium neodecanoate’s molecular interactions?
- Molecular Dynamics (MD) Simulations : Use SDF/MOL files (e.g., from CC-DPS) to model ligand-metal binding dynamics .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain catalytic behavior.
- Cheminformatics Software : Import SMILES strings (e.g.,
C=Cc1ccc(cc1)N...) for 3D visualization and docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
